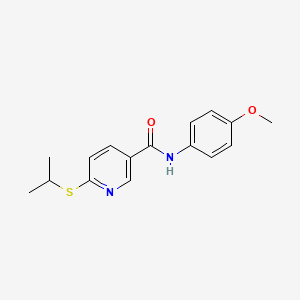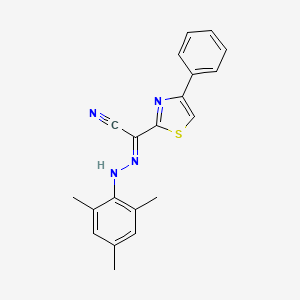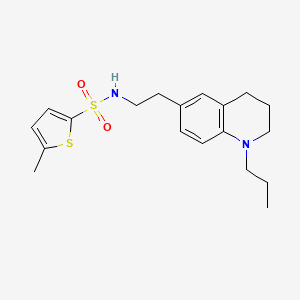
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.55. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vasodilatory Activity
Research on aromatic sulfonamides, which are structurally related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, has shown potential in vasodilatory activity. For instance, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, evaluated through increases in arterial blood flow in dogs. These compounds were synthesized from 5-isoquinolinesulfonic acid and showed comparable potency to diltiazem, a cardiovascular drug. The structure-activity relationship indicated that certain alkylations of the nonaromatic nitrogens in the compound could enhance the vasodilatory effects, though bulky or long alkyl groups reduced potency (Morikawa, Sone, & Asano, 1989).
Role in Cancer, Hepatitis C, and CNS Disorders
The tetrahydroisoquinoline scaffold, a component of this chemical compound, is significant in the development of treatments for various diseases. It has been a key structural element in agents for cancer, hepatitis C, central nervous system (CNS) disorders, and psychosis. This highlights the compound's potential application in developing therapeutic agents for these conditions (Bunce, Cain, & Cooper, 2012).
Inhibition of Phenylethanolamine N-Methyltransferase
Studies have indicated the efficacy of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, in inhibiting phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in epinephrine biosynthesis, suggesting the compound's potential role in influencing neurotransmitter pathways (Blank, Krog, Weiner, & Pendleton, 1980).
Ocular Hypotensive Activity
Related sulfonamide compounds have been studied for their ocular hypotensive activity, particularly in the context of glaucoma treatment. Variations in the 5-substituents of these compounds were optimized to enhance inhibitory potency against carbonic anhydrase, an enzyme relevant in ocular pressure regulation. This suggests potential research applications of the compound in eye health and disease (Prugh et al., 1991).
Role in Enzyme Inhibition and Cellular Function
Isoquinoline sulfonamides, closely related to this compound, have been shown to inhibit protein kinase enzymes, affecting cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This underlines the compound's potential utility in immunological research and therapy (Juszczak & Russell, 1989).
特性
IUPAC Name |
5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-12-21-13-4-5-17-14-16(7-8-18(17)21)10-11-20-25(22,23)19-9-6-15(2)24-19/h6-9,14,20H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSBKXPLSEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

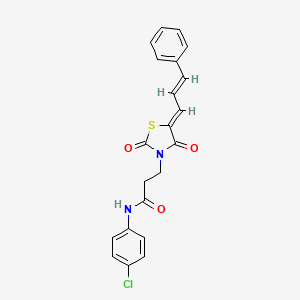

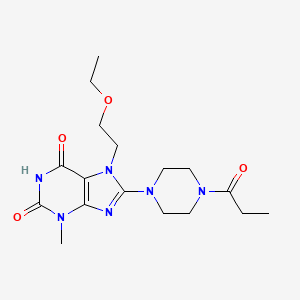
![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)
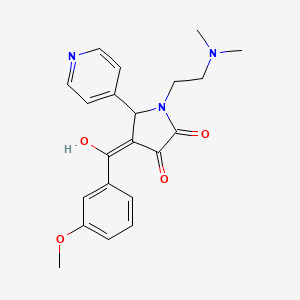
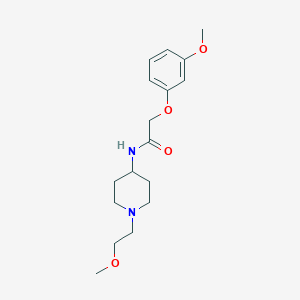
![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
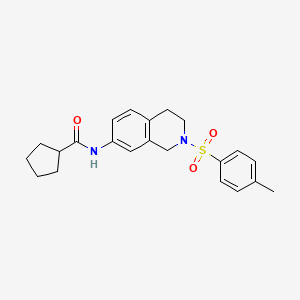
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
